1-benzyl-N,6-dicyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-BENZYL-N~4~,6-DICYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a heterocyclic compound belonging to the pyrazolo[3,4-b]pyridine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazole ring fused to a pyridine ring, with various substituents that contribute to its unique chemical properties .
Preparation Methods
The synthesis of 1-BENZYL-N~4~,6-DICYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multistep reactions starting from readily available precursors. One common synthetic route includes the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals, followed by reductive desulfurization and functional group modifications . The reaction conditions often involve the use of trifluoracetic acid as a catalyst and various solvents to facilitate the reactions . Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
1-BENZYL-N~4~,6-DICYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-BENZYL-N~4~,6-DICYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Due to its biological activity, it is being explored as a potential therapeutic agent for treating cancers and other diseases.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-BENZYL-N~4~,6-DICYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with molecular targets such as TRKs. Upon binding to these receptors, the compound inhibits their activity, thereby blocking downstream signaling pathways like Ras/Erk, PLC-γ, and PI3K/Akt, which are involved in cell proliferation, differentiation, and survival . This inhibition can lead to reduced cancer cell growth and increased apoptosis.
Comparison with Similar Compounds
Similar compounds to 1-BENZYL-N~4~,6-DICYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE include other pyrazolo[3,4-b]pyridine derivatives. These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activity and chemical properties . For example:
1H-Pyrazolo[3,4-b]pyridine: A simpler analog with fewer substituents, often used as a starting material for more complex derivatives.
2H-Pyrazolo[3,4-b]pyridine: An isomer with different tautomeric forms, which can exhibit distinct biological activities.
The uniqueness of 1-BENZYL-N~4~,6-DICYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific substituents, which confer enhanced selectivity and potency as a TRK inhibitor .
Properties
Molecular Formula |
C21H22N4O |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
1-benzyl-N,6-dicyclopropyl-3-methylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H22N4O/c1-13-19-17(21(26)22-16-9-10-16)11-18(15-7-8-15)23-20(19)25(24-13)12-14-5-3-2-4-6-14/h2-6,11,15-16H,7-10,12H2,1H3,(H,22,26) |
InChI Key |
CUIJEAMCCUNUBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)NC4CC4)CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.